Cas no 1047683-63-5 (3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid)
![3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1047683-63-5x500.png)
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid 化学的及び物理的性質
名前と識別子
-
- AKOS016165281
- 4-(naphthalen-2-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid
- AKOS002825369
- 1047683-63-5
- F2721-0635
- 2-(allylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- 3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid
-
- インチ: 1S/C17H18N2O3/c1-2-9-18-15(17(21)22)11-16(20)19-14-8-7-12-5-3-4-6-13(12)10-14/h2-8,10,15,18H,1,9,11H2,(H,19,20)(H,21,22)
- InChIKey: UYGRYMHGYPGENB-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C(=O)O)NCC=C)NC1C=CC2C=CC=CC=2C=1
計算された属性
- せいみつぶんしりょう: 298.13174244g/mol
- どういたいしつりょう: 298.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 78.4Ų
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2721-0635-5mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-40mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-75mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-5μmol |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-10mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-30mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-25mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-10μmol |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-4mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2721-0635-2mg |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid |
1047683-63-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acidに関する追加情報
Professional Introduction to 3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic Acid (CAS No. 1047683-63-5)
3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid, identified by its CAS number 1047683-63-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex structure with both naphthalen-2-yl and prop-2-en-1-yl substituents, has garnered attention due to its potential applications in drug discovery and molecular research.
The chemical structure of this compound consists of a propanoic acid backbone, modified by an amine group at the second carbon and a carbamoyl group linked to a naphthalene ring at the third carbon. The presence of these functional groups makes it a versatile candidate for further chemical modifications and biological evaluations. The naphthalen-2-yl moiety, in particular, is known for its stability and ability to interact with biological targets, while the prop-2-en-1-yl group introduces a degree of flexibility and reactivity that can be exploited in synthetic chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The unique structural features of 3-[(naphthalen-2-yl)carbamoyl]-2-[(prop-2-en-1-yl)amino]propanoic acid make it an attractive scaffold for designing molecules with therapeutic potential. For instance, studies have suggested that compounds containing the naphthalen-2-yl group may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and cancer progression.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The prop-2-en-1-yl amine group can be engineered to interact with specific protein targets, allowing for the creation of highly selective inhibitors. This is particularly relevant in the context of precision medicine, where treatments are tailored to individual genetic profiles. Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy, further enhancing their therapeutic potential.
The synthesis of 3-[(naphthalen-2-y/carbamoyl)-2-(prop-o en-l-amino)propanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the naphthalen-l-l moiety typically begins with a Friedel-Crafts acylation reaction, followed by functional group transformations to introduce the amine and carbamoyl groups. The final step often involves protecting group strategies to prevent unwanted side reactions during purification.
From a biochemical perspective, this compound has shown promise in preliminary screenings as a modulator of enzyme activity. Specifically, it has been observed to interact with cytochrome P450 enzymes, which are crucial for metabolizing a wide range of drugs. By understanding how this compound interacts with these enzymes, researchers can gain insights into its potential pharmacokinetic properties and develop strategies to enhance its bioavailability.
The role of prop-o en-l amine groups in medicinal chemistry cannot be overstated. These functional groups are known for their ability to form hydrogen bonds and hydrophobic interactions with biological targets, making them ideal for designing molecules that can penetrate cellular membranes and reach their intended sites of action. In addition, the presence of both amine and carbamoyl groups allows for further derivatization, enabling the creation of libraries of compounds with diverse properties.
Recent studies have also explored the use of 3-[(naphthalen-l-yI)-carbamoyl]-[(prop-o en-l-amino)]propanoic acid as a building block for more complex molecules. By incorporating this scaffold into larger structures, researchers aim to develop drugs that can simultaneously target multiple pathways or enhance existing treatments. This approach is particularly relevant in the treatment of complex diseases such as cancer and neurodegenerative disorders, where multifaceted therapeutic strategies are often required.
The analytical characterization of this compound is another critical aspect that has been extensively studied. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These methods provide detailed information about the molecular conformation and interactions between different functional groups within the molecule.
In conclusion,3-[(naphthalen-l-yI)-carbamoyl]-[(prop-o en-l-amino)]propanoic acid (CAS No. 1047683_63_5) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As our understanding of biological systems continues to evolve, prop-o en-l amine containing compounds like this one will play an increasingly important role in drug discovery and development.
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